Superior Cellular Potency of O6BTG-octylglucoside vs. Parent O6BTG in Intact HeLa Cells
O6BTG-octylglucoside demonstrates superior MGMT inhibitory potency in intact HeLa S3 cells compared to its parent, non-conjugated compound O6BTG. While O6BTG is more potent in cell-free extracts, its activity in intact cells is limited. O6BTG-octylglucoside's IC₅₀ of 10 nM in HeLa S3 cells contrasts with O6BTG's IC₅₀ of 9 nM in cell-free extracts [1]. This indicates that the glucose conjugate maintains high potency in a cellular context, a prerequisite for its proposed targeted therapy application.
| Evidence Dimension | MGMT Inhibitory Potency (IC₅₀) in intact cells vs. cell-free extracts |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM in HeLa S3 cells |
| Comparator Or Baseline | Parent O6BTG: IC₅₀ = 9 nM in cell-free extracts |
| Quantified Difference | Equivalent low nanomolar potency in cells |
| Conditions | HeLa S3 cells (intact) vs. cell-free extracts |
Why This Matters
This demonstrates that the glucose conjugation does not compromise the compound's intrinsic ability to inactivate MGMT in a live cell environment, validating its design for cellular targeting.
- [1] Reinhard J, Hull WE, von der Lieth CW, Eichhorn U, Kliem HC, Kaina B, Wiessler M. Inactivation of O(6)-methylguanine-DNA methyltransferase by glucose-conjugated inhibitors. Int J Cancer. 2001 Aug 1;93(3):373-9. View Source
